Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate
Overview
Description
Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound that features a tert-butyl ester group attached to a propanoate chain, which is further linked to a benzyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine. This can be achieved through the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The next step involves the esterification of the piperazine derivative with tert-butyl 3-bromopropanoate. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various nucleophile-substituted esters.
Scientific Research Applications
Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Chemical Biology: It serves as a building block in the design of molecular probes for studying biological pathways.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A simpler analog without the ester group.
Tert-butyl 3-(4-methylpiperazin-1-yl)propanoate: Similar structure but with a methyl group instead of a benzyl group.
Tert-butyl 3-(4-phenylpiperazin-1-yl)propanoate: Contains a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate is unique due to the presence of both the tert-butyl ester and the benzyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)9-10-19-11-13-20(14-12-19)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDBUNINTTZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370864 | |
Record name | Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511240-23-6 | |
Record name | Tert-butyl 3-(4-benzylpiperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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